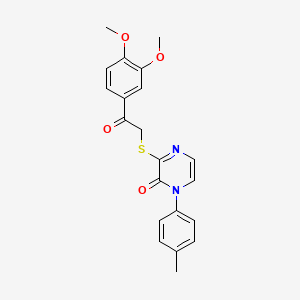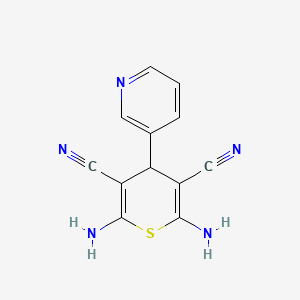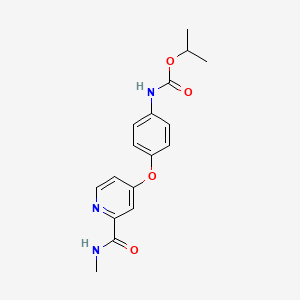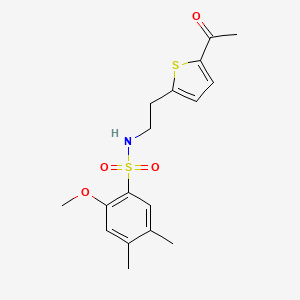
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as DT-13, is a novel compound that has gained attention in recent years due to its potential therapeutic properties. DT-13 is a synthetic pyrazine derivative that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant effects in preclinical studies. In
Scientific Research Applications
Synthesis and Chemical Reactivity
- One-Pot Synthesis of Tetrasubstituted Thiophenes: A one-pot multicomponent protocol has been developed for the synthesis of tetrasubstituted thiophenes, showcasing the efficiency of utilizing thio and pyrazinone moieties in organic synthesis. This method highlights the potential for creating structurally complex and diverse heterocyclic compounds, which could be foundational for further chemical transformations (S. N. Sahu et al., 2015).
Photophysical and Electrochemical Properties
- Study on 4′-Dimethoxyphenyl-(2,6-di-2-pyrazinyl) Pyridines: The synthesis and characterization of new compounds involving dimethoxyphenyl and pyrazinyl moieties have been conducted. These compounds exhibit unique photophysical properties, such as intramolecular charge transfer and solvatochromism, indicating potential applications in materials science, particularly in the development of optoelectronic devices (R. Golla et al., 2020).
Biological Activity
Antidiabetic Activity of Sulfonylurea Derivatives
Research into the synthesis and biological evaluation of sulfonylurea derivatives of pyrazoles has indicated some compounds possess antidiabetic activity. This suggests that modifications to the pyrazinone core can lead to the development of new therapeutic agents (R. Soliman, 1979).
Fluorescent Chemosensor for Metal Ion Detection
A novel compound has been synthesized, demonstrating positive solvatochromism and acting as a fluorescent chemosensor for Fe3+ ions. This highlights the compound's application in environmental monitoring and the detection of metal ions in various mediums (Salman A. Khan, 2020).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-4-7-16(8-5-14)23-11-10-22-20(21(23)25)28-13-17(24)15-6-9-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXRIRNASHDRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2659377.png)
![12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2659379.png)
![Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659383.png)

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2659388.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)



![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)


